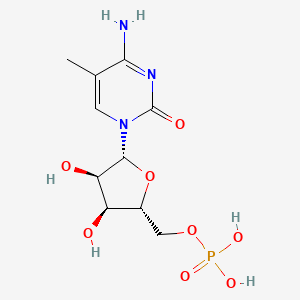
4-Chloro-2-phenylpyrimidine-5-carboxylic acid
Overview
Description
4-Chloro-2-phenylpyrimidine-5-carboxylic acid, also known as 4-chloro-2-phenylpyrimidine-5-carboxylic acid, is an organic compound that belongs to the class of pyrimidines. It is a white crystalline solid with a melting point of 157°C and a molecular formula of C7H5ClN2O2. This compound has been studied extensively for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Antimicrobial Applications
4-Chloro-2-phenylpyrimidine-5-carboxylic acid and its derivatives have been studied for their potential antimicrobial properties. Research by El-kerdawy et al. (1990) demonstrated that certain derivatives of this compound showed in vitro antimicrobial activity against pathogenic microorganisms, indicating its potential as a basis for developing antimicrobial agents (El-kerdawy et al., 1990).
Liquid Crystal Characteristics
Mikhaleva et al. (1986) explored the synthesis of 5-arylpyrimidine-2-carboxylic acids and studied the liquid-crystal characteristics of their aryl esters. They discovered that certain derivatives exhibit nematic liquid crystal properties, useful in display technologies (Mikhaleva et al., 1986).
Pharmacological Properties
Research by Malinka et al. (1989) synthesized derivatives of 4-phenylamino-2-methylpyrimidine-5-carboxylic acid and found some compounds showing analgesic, anti-inflammatory, and immunosuppressive activities. This suggests the potential of 4-Chloro-2-phenylpyrimidine-5-carboxylic acid derivatives in pharmaceutical applications (Malinka et al., 1989).
Luminescent Properties
Jia et al. (2014) conducted a study on luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks. Their research indicated that these compounds exhibit red or green emission, making them potentially useful in luminescent materials and lighting technologies (Jia et al., 2014).
Cytotoxic Activity
Stolarczyk et al. (2018) investigated the synthesis and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. This research provides insights into the potential use of these compounds in cancer research and treatment (Stolarczyk et al., 2018).
properties
IUPAC Name |
4-chloro-2-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-8(11(15)16)6-13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZQDABCMAQWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356474 | |
| Record name | 4-chloro-2-phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenylpyrimidine-5-carboxylic acid | |
CAS RN |
343349-20-2 | |
| Record name | 4-chloro-2-phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















